2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide
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Overview
Description
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide is a synthetic organic compound that features a unique combination of an indole ring and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Indole Derivative Preparation: The indole ring is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The oxadiazole and indole moieties are then coupled through a suitable linker, often using acylation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or acyl groups at specific positions on the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates of certain enzymes, while the oxadiazole moiety can form strong interactions with biological macromolecules, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole.
2-[3-(5-methyl-1,2,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide: A regioisomer with the oxadiazole ring in a different position.
Uniqueness
The uniqueness of 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide lies in its specific combination of the indole and oxadiazole rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.
Biological Activity
The compound 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide is a novel derivative that combines the structural features of indole and oxadiazole rings. This unique combination has led to significant interest in its biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 250.26 g/mol |
CAS Number | 923114-03-8 |
Solubility | Soluble in DMSO |
Melting Point | Not available |
The primary target for this compound is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. The compound inhibits NF-κB activation, leading to a decrease in the transcription of genes associated with proliferation and survival in cancer cells. This inhibition results in antiproliferative effects that are dose-dependent.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole and indole exhibit significant anticancer properties. For instance, a study reported that compounds similar to this compound showed varying degrees of cytotoxicity against colon carcinoma cell lines (HCT116).
Table 2: Cytotoxicity Data
Compound ID | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 8.44 | HCT116 |
Compound B | 19.17 | HCT116 |
Compound C | 12.05 | HCT116 |
Vinblastine | 6.15 | HCT116 |
These results indicate that the compound exhibits promising activity against cancer cells, comparable to established chemotherapeutic agents like vinblastine .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary tests suggest that it possesses moderate antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.
Case Studies
-
Study on Anticancer Effects :
In a controlled experiment, researchers synthesized several derivatives based on the oxadiazole-indole scaffold and tested their efficacy against HCT116 cells. The study concluded that modifications to the side chains significantly influenced cytotoxicity levels, with some derivatives achieving IC50 values below 10 µM . -
Antimicrobial Evaluation :
Another study focused on evaluating the antimicrobial potential of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .
Properties
IUPAC Name |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10(2)17-15(21)9-20-8-13(16-19-18-11(3)22-16)12-6-4-5-7-14(12)20/h4-8,10H,9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWBTRARYQIYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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